![molecular formula C18H17N3 B6347935 4,6-Bis(3-methylphenyl)pyrimidin-2-amine CAS No. 1354939-59-5](/img/structure/B6347935.png)
4,6-Bis(3-methylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multistep processes. For instance, the synthesis of 2-aminopyrimidine derivatives involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another synthetic approach involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Scientific Research Applications
Synthesis Methods
This compound is part of the pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines analogs, which are types of bicyclic [6 + 6] systems . The synthesis methods of these compounds are well-studied and have been applied on a large scale in the medical and pharmaceutical fields .
Reactivities of the Substituents
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of these compounds have been studied . This knowledge is crucial for understanding the behavior of these compounds in various chemical reactions and their potential applications.
Biological Applications
These compounds have significant biological applications . They have been applied on a large scale in the medical and pharmaceutical fields .
WSB1 Degrader
Further studies indicated that it may function as a WSB1 degrader . This leads to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells .
Metal Chelator and Flavoring Agent
This compound is mainly responsible for both biological, metal chelator, flavoring, reactivity and pigment properties of turmeric .
Inhibitor of Tyrosine Kinases
Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt .
Mechanism of Action
Target of Action
The primary targets of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine are Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are the causative agents of sleeping sickness and malaria, respectively . Another potential target is Aurora kinase A (AURKA) , a serine/threonine protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it has been shown to inhibit the activity of AURKA, reducing its phosphorylation at Thr283 .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, particularly the G2/M phase . This disruption can lead to apoptosis, or programmed cell death .
Pharmacokinetics
One derivative of the compound has been shown to have good plasma stability and low risk of drug-drug interactions .
Result of Action
The inhibition of AURKA by 4,6-Bis(3-methylphenyl)pyrimidin-2-amine leads to a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . The compound’s effects on Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 include antitrypanosomal and antiplasmodial activities .
properties
IUPAC Name |
4,6-bis(3-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-5-3-7-14(9-12)16-11-17(21-18(19)20-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQZQDCHDUKYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(3-methylphenyl)pyrimidin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.